molecular formula C17H18BrNO4S B11511589 Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11511589
M. Wt: 412.3 g/mol
InChI Key: KMEQZUGSKWDNMN-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a bromophenoxy group, and a propanoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include bromine, phenol derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenoxy group and dimethylthiophene ring make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H18BrNO4S

Molecular Weight

412.3 g/mol

IUPAC Name

methyl 2-[2-(2-bromophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H18BrNO4S/c1-9-11(3)24-16(14(9)17(21)22-4)19-15(20)10(2)23-13-8-6-5-7-12(13)18/h5-8,10H,1-4H3,(H,19,20)

InChI Key

KMEQZUGSKWDNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=CC=CC=C2Br)C

Origin of Product

United States

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